Cohumulone

Catalog No.
S560960
CAS No.
511-25-1
M.F
C20H28O5
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cohumulone

CAS Number

511-25-1

Product Name

Cohumulone

IUPAC Name

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3

InChI Key

DRSITEVYZGOOQG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Synonyms

cohumulone

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Biological activities

  • Antibacterial and antifungal properties

    Studies have shown cohumulone to exhibit antibacterial activity against various foodborne pathogens like Staphylococcus aureus and Escherichia coli []. Additionally, research suggests antifungal activity against Candida albicans, a common fungal pathogen [].

  • Anti-inflammatory potential

    Cohumulone has demonstrated anti-inflammatory properties in cell and animal models []. It may suppress the production of inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases like arthritis and inflammatory bowel disease.

  • Anti-cancer effects

    Studies have explored the potential anti-cancer properties of cohumulone. Research suggests it may induce cell death in various cancer cell lines and inhibit cancer cell proliferation []. However, further investigation is needed to understand its mechanisms and potential applications in cancer treatment.

  • Other potential benefits

    Preliminary research suggests cohumulone might possess other beneficial properties, including antioxidant and neuroprotective effects. However, these areas require further exploration to establish their validity and potential applications.

Safety and future directions

While cohumulone generally exhibits good safety profiles in preclinical studies, further research is needed to comprehensively assess its safety and potential side effects in humans []. Additionally, research is ongoing to understand the mechanisms underlying its various biological activities and explore its potential for drug development and other therapeutic applications.

Cohumulone is one of the primary alpha acids found in hops, specifically in the resin of the hop plant Humulus lupulus. It is one of five analogs of alpha acids, alongside humulone, adhumulone, prehumulone, and posthumulone. Cohumulone is characterized by its contribution to beer's bitterness, typically comprising 20% to 50% of total alpha acids depending on the hop variety. Its molecular structure plays a crucial role in the brewing process, as it is converted into iso-cohumulone during boiling, which significantly influences the beer's flavor profile .

Cohumulone itself does not directly contribute to beer bitterness. It requires isomerization to iso-cohumulone during wort boiling. Iso-cohumulone interacts with taste receptors on the tongue, leading to the perception of bitterness [].

Cohumulone is generally considered safe for consumption at levels typically found in beer. However, concentrated hop extracts containing high alpha acid content may irritate the skin and mucous membranes [].

During the brewing process:

  • Thermal Isomerization: When hops are boiled, cohumulone is isomerized into iso-cohumulone, which contributes to the bitterness of beer. This transformation is critical for developing the desired flavor characteristics .
  • Oxidation: Upon oxidation, cohumulone can produce various compounds including isobutyric acid, which has a rancid and cheesy odor. This reaction can alter the flavor profile of beer if not controlled .
  • Hydrolysis: Cohumulone can also undergo hydrolysis, leading to different byproducts that might influence the sensory attributes of beer .

Cohumulone exhibits several biological activities that may have implications beyond brewing:

  • Antioxidant Properties: Some studies suggest that cohumulone has antioxidant capabilities, which could contribute to health benefits associated with moderate beer consumption.
  • Potential Anti-inflammatory Effects: Research indicates that compounds derived from hops, including cohumulone, may have anti-inflammatory properties, although more studies are needed to fully understand these effects .

Cohumulone can be synthesized through several methods:

  • Extraction from Hops: The most common method involves extracting cohumulone from hop cones using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis of cohumulone can be achieved through various organic synthesis techniques that manipulate precursor compounds found in hops .
  • Thermal Isomerization: As mentioned earlier, cohumulone can be produced through thermal isomerization of humulone under controlled conditions .

Recent studies have explored how cohumulone interacts with other components in beer:

  • Isomerization Rates: Research indicates that cohumulone isomerizes at a different rate compared to other alpha acids like humulone and adhumulone. This variance affects the final bitterness measured in International Bitterness Units (IBU) of beer .
  • Sensory Perception: Taste tests have shown mixed results regarding consumer preferences for beers with high versus low cohumulone levels. While some perceive higher levels as harsher, others may not notice a significant difference when bitterness levels are adjusted accordingly .

Cohumulone's uniqueness lies in its specific bitterness profile and its behavior during brewing processes compared to other alpha acids. Below is a comparison with similar compounds:

CompoundStructure CharacteristicsMain ContributionIsomerization Behavior
HumulonePrecursor to iso-humuloneBitternessModerate
AdhumuloneSimilar structureBitternessConsistent
PrehumuloneMinor roleMinimal bitternessLow
PosthumuloneMinor roleMinimal bitternessLow

Cohumulone stands out due to its higher perceived harshness in bitterness compared to humulone and adhumulone when brewed under similar conditions .

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

348.19367399 g/mol

Monoisotopic Mass

348.19367399 g/mol

Heavy Atom Count

25

UNII

2Y34G4NIC8

Other CAS

142628-20-4

Wikipedia

(+/-)-cohumulone

Dates

Modify: 2024-04-14

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